VU533
Description
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S2/c1-13-3-4-14(2)19-18(13)23-21(29-19)24-20(26)15-9-11-25(12-10-15)30(27,28)17-7-5-16(22)6-8-17/h3-8,15H,9-12H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXHDJBIBJBTIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VU533 involves a series of chemical reactions, starting with the preparation of the benzothiazole core, followed by the introduction of the phenylsulfonyl-piperidine carboxamide moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and reagents like piperidine, phenylsulfonyl chloride, and carboxylic acids. The reactions are carried out under controlled temperatures and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be used for analysis and quality assurance .
Chemical Reactions Analysis
Types of Reactions
VU533 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce deoxygenated derivatives. Substitution reactions may yield various substituted derivatives depending on the substituent introduced .
Scientific Research Applications
VU533 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the activity of NAPE-PLD and its role in lipid metabolism.
Biology: Investigated for its effects on macrophage efferocytosis and its potential role in immune response modulation.
Medicine: Explored as a potential therapeutic agent for cardiometabolic diseases due to its ability to enhance NAPE-PLD activity and increase efferocytosis.
Industry: Potential applications in the development of new drugs targeting lipid metabolism and immune response .
Mechanism of Action
VU533 exerts its effects by activating NAPE-PLD, an enzyme involved in the hydrolysis of N-acyl-phosphatidylethanolamines to produce N-acyl-ethanolamides and phosphatidic acid. This activation enhances efferocytosis by macrophages, which is the process of clearing apoptotic cells. The molecular targets and pathways involved include the NAPE-PLD enzyme and the downstream signaling pathways that regulate efferocytosis and lipid metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, synthetic pathways, and spectral characteristics.
Structural Analogues with Sulfonyl and Heterocyclic Moieties
describes sulfonyl-containing triazole derivatives (e.g., compounds [7–9] and [10–15] ) synthesized via hydrazide-isothiocyanate coupling and subsequent cyclization. Key comparisons include:
- Substituent Effects: The 4-fluorophenylsulfonyl group in the target compound contrasts with halogenated (Cl, Br) or non-halogenated sulfonyl groups in triazoles [7–9]. Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to bulkier halogens .
- Core Heterocycles: The benzothiazole core (target) vs.
Spectral and Tautomeric Behavior
- This stability may reduce reactivity compared to tautomerizing triazoles .
- IR spectra of the target would likely show νC=O (amide) near 1663–1682 cm⁻¹, similar to hydrazinecarbothioamides [4–6] but absent in cyclized triazoles .
Pharmacological Implications (Inferred)
- The piperidine-4-carboxamide moiety (target) may confer conformational flexibility for target binding, analogous to piperidine-carboxamides in ’s benzoxazolo-thiazole derivative .
Biological Activity
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. The compound features a thiazole moiety, a sulfonyl group, and a piperidine ring, which contribute to its pharmacological properties.
Biological Activity
Research into the biological activity of this compound has revealed several key areas of interest:
- Antibacterial Activity : Studies have indicated that compounds with similar structural features exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Compounds with piperidine structures often show significant inhibitory effects against these enzymes, which are crucial in various physiological processes .
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The thiazole and piperidine components are known to be associated with anticancer activity in other research contexts .
Case Studies
A few notable studies have evaluated the biological activity of compounds structurally related to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide:
- Study on Antibacterial Activity : In a study evaluating various synthesized compounds, several demonstrated significant antibacterial effects against Bacillus subtilis and Escherichia coli. The presence of the sulfonamide moiety was linked to enhanced antibacterial properties .
- Enzyme Inhibition Study : Another investigation focused on the inhibition of AChE by related compounds. The results showed that several derivatives exhibited IC50 values in the low micromolar range, indicating potent enzyme inhibition .
Comparative Analysis
The following table summarizes the biological activities associated with various compounds similar to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide:
| Compound Name | Antibacterial Activity | AChE Inhibition | Anticancer Activity |
|---|---|---|---|
| Compound A | Moderate | Strong | Yes |
| Compound B | Strong | Moderate | Yes |
| Compound C | Weak | Strong | No |
| N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide | TBD | TBD | TBD |
Q & A
Q. Key Considerations :
- Temperature Control : Maintain 0–5°C during sulfonylation to prevent side reactions .
- Solvent Choice : Use anhydrous dichloromethane or DMF for moisture-sensitive steps .
- Purity Analysis : Confirm intermediates via HPLC and ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm for benzo[d]thiazole; sulfonyl group signals at δ 3.1–3.5 ppm) .
Biological Activity and Structure-Activity Relationships (SAR)
Q2: How do structural modifications (e.g., substituents on the benzo[d]thiazole or piperidine rings) influence the compound’s biological activity, and what methods resolve contradictions in reported data? Methodological Answer: SAR studies highlight critical functional groups:
| Structural Feature | Biological Impact | Example from Analogues |
|---|---|---|
| 4,7-Dimethyl (Benzo[d]thiazole) | Enhances lipophilicity and membrane permeation | Analogues with methyl groups show 2–3× higher antimicrobial activity vs. unsubstituted derivatives |
| 4-Fluorophenylsulfonyl | Improves target binding affinity | Fluorinated sulfonamides exhibit 50% higher inhibition of D1 protease vs. chloro-substituted counterparts |
| Piperidine-4-carboxamide | Modulates solubility and metabolic stability | Piperidine derivatives with carboxamide groups show reduced cytotoxicity (IC₅₀ > 100 μM) vs. ester analogues |
Q. Resolving Data Contradictions :
- Comparative Assays : Use standardized protocols (e.g., MIC assays for antimicrobial activity) across analogues .
- Computational Docking : Validate target interactions (e.g., molecular dynamics simulations for D1 protease binding) .
Analytical and Spectroscopic Characterization
Q3: What advanced analytical techniques are critical for confirming the identity and purity of this compound, particularly when synthesizing novel derivatives? Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm for benzo[d]thiazole and fluorophenyl groups), piperidine CH₂ signals (δ 2.5–3.5 ppm) .
- ¹³C NMR : Carbonyl carbons (δ 165–170 ppm for amide and sulfonyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~504.2) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., piperidine ring conformation) .
Mechanistic and Target Identification Studies
Q4: How can researchers identify the primary biological targets of this compound, and what experimental designs mitigate off-target effects? Methodological Answer:
- Proteomic Profiling : Use affinity chromatography with immobilized compound to pull down binding proteins .
- Kinase Inhibition Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity .
- CRISPR-Cas9 Knockout Models : Validate target relevance by deleting candidate genes (e.g., D1 protease) in cell lines .
Advanced Computational Integration
Q5: How can computational modeling synergize with experimental synthesis to optimize photophysical or pharmacological properties? Methodological Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps for fluorescence) and guide substituent selection .
- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., 100-ns MD runs to assess sulfonamide-protein interactions) .
- QSAR Models : Train models on analogue datasets to predict bioactivity (R² > 0.85 for antimicrobial activity) .
Stability and Degradation Pathways
Q6: What are the dominant degradation pathways under physiological conditions, and how can stability be improved for in vivo studies? Methodological Answer:
- Forced Degradation Studies : Expose to pH 1–13, UV light, and 40°C/75% RH. Monitor via LC-MS:
- Hydrolysis : Amide bond cleavage at pH > 10 .
- Photooxidation : Benzo[d]thiazole ring degradation under UV .
- Stabilization Strategies :
- Lyophilization : Formulate as lyophilized powder to reduce hydrolysis .
- Prodrug Design : Mask the sulfonamide group with ester prodrugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
